molecular formula C22H25N3O2S B2617175 N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 362500-91-2

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2617175
CAS No.: 362500-91-2
M. Wt: 395.52
InChI Key: MQIINEPLOKQREF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a well-established driver of oncogenesis and tumor progression in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. This compound acts as a competitive ATP antagonist , binding to the kinase domain and effectively blocking the phosphorylation and subsequent activation of downstream signaling pathways such as MAPK and PI3K/AKT. Its primary research value lies in its utility as a targeted chemical probe to investigate the functional roles of FGFRs in cellular and disease contexts. Researchers employ this inhibitor in preclinical studies to elucidate the mechanisms of FGFR-driven tumorigenesis, to explore mechanisms of resistance to FGFR-targeted therapies, and to evaluate its efficacy in combination with other anti-cancer agents. By precisely inhibiting FGFR activity, it enables the validation of FGFR as a therapeutic target and contributes to the development of novel targeted oncology treatments.

Properties

CAS No.

362500-91-2

Molecular Formula

C22H25N3O2S

Molecular Weight

395.52

IUPAC Name

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O2S/c1-4-5-6-11-25-21(27)18-10-8-16(13-19(18)24-22(25)28)20(26)23-17-9-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28)

InChI Key

MQIINEPLOKQREF-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)NC1=S

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and case studies.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in biological systems. Studies have demonstrated that quinazoline derivatives exhibit significant radical scavenging activity. For instance, the DPPH assay results indicated that various synthesized quinazoline derivatives showed strong antioxidant activity, suggesting their potential application in developing antioxidant agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
A3PC310
A5MCF-710
A6HT-2912

The compound A3 demonstrated efficient inhibition of cell growth across multiple lines in a dose-dependent manner, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. In a study focusing on quinazoline derivatives, it was observed that some compounds exhibited considerable activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus965
15Escherichia coli1575
13Candida albicans1180

These findings suggest that the compound could be effective against common pathogens, surpassing traditional antibiotics like ampicillin .

Case Studies and Research Findings

Recent research has highlighted the versatility of this compound in various applications:

  • Pharmacokinetics : Preliminary studies indicate promising bioavailability and efficacy in disease models, suggesting its potential for therapeutic development.
  • In vitro Studies : The compound has been subjected to various tests to assess its biological activity and interactions with enzymes and proteins, revealing insights into its mechanisms of action .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene has shown promising results in inhibiting cancer cell proliferation in various assays.

Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Case Study : A comparative study on quinazoline derivatives showed that N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. It displayed an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli in agar diffusion assays .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various experimental models.

Case Study : In a study involving carrageenan-induced paw edema in rats, treatment with N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene resulted in a significant reduction in inflammation compared to control groups. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs vary in core heterocycles, substituent positions, and functional groups. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Biological Implications
Target Compound Quinazoline 3-pentyl, 2-sulfanylidene, 7-(3,4-dimethylphenyl carboxamide) Sulfanylidene, carboxamide Enhanced kinase inhibition; improved lipophilicity
2-Cyano-N-(4-sulfamoylphenyl) analogs Cyanoacetanilide 4-methyl/methoxy/chloro-substituted hydrazinylidene Cyano, sulfamoyl, hydrazinylidene Antimicrobial activity; variable solubility
Pyrazole-carbaldehyde derivatives Pyrazole 3-chlorophenylsulfanyl, trifluoromethyl Sulfanyl, trifluoromethyl Antifungal activity; metabolic stability

Spectral and Analytical Data

  • IR Spectroscopy: The target compound’s sulfanylidene group would show a C=S stretch near 1250–1050 cm⁻¹, distinct from the C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹) peaks in ’s cyanoacetanilides .
  • NMR : The 3,4-dimethylphenyl group would produce two singlet peaks for methyl protons (δ ~2.2–2.3 ppm), differing from the methoxy (δ ~3.7 ppm) or chloro-substituted aromatics in analogs .

Research Findings and Key Insights

  • Substituent Effects : Electron-donating groups (e.g., 3,4-dimethylphenyl) enhance target binding but reduce solubility. In contrast, electron-withdrawing groups (e.g., sulfamoyl in 13a) improve solubility but may weaken membrane permeability .
  • Synthetic Efficiency : Diazonium salt coupling () achieves high yields (>90%), suggesting applicability to quinazoline synthesis if adapted for cyclization steps .
  • Thermal Stability : The rigid pyrazole core () offers superior thermal stability compared to quinazolines, which may decompose above 250°C .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound 13a Pyrazole Derivative
Molecular Weight ~415.5 g/mol 357.38 g/mol ~310.7 g/mol
Melting Point N/A 288°C N/A
logP (Predicted) ~4.2 ~2.8 ~3.5
Key Functional Groups C=S, CO-NH C≡N, SO₂NH₂ CF₃, S-C₆H₄Cl

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, and how can purity be optimized?

  • Methodology:

  • Step 1: Utilize a multi-step synthesis involving cyclization of substituted anthranilic acid derivatives to form the quinazoline core, followed by thiolation (e.g., Lawesson’s reagent) to introduce the sulfanylidene group .
  • Step 2: Couple the 7-carboxamide group via amide bond formation using EDC/HOBt or DCC coupling agents under inert conditions to preserve reactive intermediates .
  • Purity Optimization: Employ preparative HPLC with a C18 column (acetonitrile/water gradient) and validate purity via NMR (¹H/¹³C) and LC-MS (≥95% purity threshold) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology:

  • ¹H/¹³C NMR: Assign peaks for the quinazoline core (e.g., C4=O at ~170 ppm), sulfanylidene (C=S at ~200 ppm), and substituents (e.g., pentyl CH₂ at 1.2–1.6 ppm) .
  • FT-IR: Validate carbonyl (C=O at ~1680 cm⁻¹) and thione (C=S at ~1250 cm⁻¹) groups .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry or tautomerism (e.g., thione vs. thiol forms) by single-crystal analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology:

  • Core Modifications: Synthesize analogs with variations in the quinazoline core (e.g., 4-oxo vs. 4-thioxo) and substituents (e.g., pentyl chain length, 3,4-dimethylphenyl group) .
  • Biological Assays: Test kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence polarization assays. Compare IC₅₀ values to establish substituent effects .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes and validate with MD simulations (GROMACS) .

Q. How should contradictory data in enzymatic inhibition assays be resolved?

  • Case Example: A study reports IC₅₀ = 50 nM for EGFR inhibition, while another finds no activity (IC₅₀ > 10 µM).
  • Resolution Strategies:

  • Assay Conditions: Compare buffer pH (e.g., 7.4 vs. 6.8), ATP concentration (1 mM vs. 10 µM), and enzyme source (recombinant vs. cell lysate) .
  • Compound Stability: Test degradation via LC-MS under assay conditions (e.g., DMSO stock oxidation) .
  • Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) to measure direct binding affinity .

Q. What strategies mitigate toxicity observed in in vitro models?

  • Methodology:

  • Cytotoxicity Screening: Use MTT assays on HEK293 and HepG2 cells to identify LC₅₀ values.
  • Metabolite Profiling: Identify toxic metabolites (e.g., reactive thiol intermediates) via hepatic microsome incubation and UPLC-QTOF analysis .
  • Prodrug Design: Mask the sulfanylidene group with a protecting group (e.g., acetyl) to reduce off-target reactivity .

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